N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide
Description
N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a cyano group at position 3, and a 3,5-dimethoxybenzamide moiety at position 2. This structure combines electron-withdrawing (cyano, acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-5-4-15-16(9-20)19(27-17(15)10-22)21-18(24)12-6-13(25-2)8-14(7-12)26-3/h6-8H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPCENQEQWZQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and cyano groups. The final step involves the coupling of the thieno[2,3-c]pyridine intermediate with 3,5-dimethoxybenzoyl chloride under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
BI78640: N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide
- Molecular Formula : C₁₈H₁₆FN₃O₂S
- Molecular Weight : 357.40 g/mol
- Key Features: Shares the thieno[2,3-c]pyridine core with acetyl and cyano substituents. Differs in the amide side chain, which is a 4-fluorophenyl acetamide instead of 3,5-dimethoxybenzamide.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Patent Compound)
- Molecular Core : Pyridazine fused with pyridine (vs. thiophene in the target compound).
- Key Features: Designed as Bcl-xL inhibitors for cancer therapy. The absence of a thiophene ring may reduce sulfur-mediated toxicity but limit π-stacking interactions .
Functional Group Comparisons
Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)
- Molecular Formulas :
- 11a : C₂₀H₁₀N₄O₃S (MW: 386.38 g/mol)
- 11b : C₂₂H₁₇N₃O₃S (MW: 403.45 g/mol)
- Key Features: Contain thiazolo-pyrimidine cores with benzylidene substituents. Compound 11b includes a 4-cyano group, analogous to the cyano group in the target compound. The yields (68%) and melting points (213–246°C) suggest moderate stability, comparable to thieno-pyridine derivatives .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol)
- Key Features: A pyridine derivative with a benzodioxin group and dimethylamino side chain.
Amide-Containing Pesticide Compounds
- Examples: Propanil (N-(3,4-dichlorophenyl)propanamide): Simple amide structure with dichlorophenyl group. Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide): Shares the dimethoxybenzamide moiety but lacks the thieno-pyridine core.
- Implications : The target compound’s dimethoxybenzamide group may confer herbicidal activity, but its complex heterocyclic core likely shifts its mechanism toward eukaryotic targets (e.g., kinases) .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structural features, including a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a dimethoxybenzamide moiety. Its molecular formula is C15H14N2O3S.
Chemical Structure and Properties
The compound's structure contributes to its biological activity. The presence of the cyano and acetyl groups enhances its reactivity and interaction with biological systems. The molecular weight of the compound is approximately 290.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 290.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 886923-28-0 |
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. It has demonstrated effectiveness against various strains of bacteria by potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anticancer Potential
Similar compounds in the thienopyridine class have been reported to possess anticancer properties. The specific mechanisms may involve targeting molecular pathways associated with cancer cell proliferation and survival.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Interaction studies suggest it could bind to specific enzymes involved in disease pathways, modulating their activity and offering therapeutic potential.
The biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Binding : The compound may inhibit enzymes critical for bacterial growth or cancer cell metabolism.
- Receptor Interaction : It might bind to receptors involved in signaling pathways that regulate cellular processes.
- Disruption of Cellular Processes : By interfering with cellular mechanisms such as DNA replication or protein synthesis.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Lacks cyano group | Antimicrobial properties |
| 4-Methylbenzamide | Simple amide structure | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Contains cyano group | Potential antitumor activity |
These comparisons underscore how the combination of functional groups in this compound contributes to its enhanced biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
